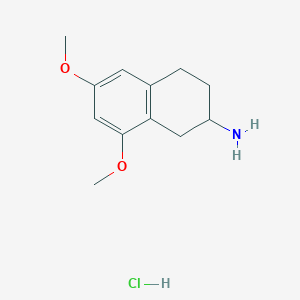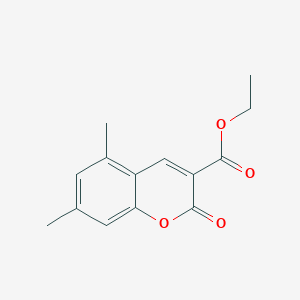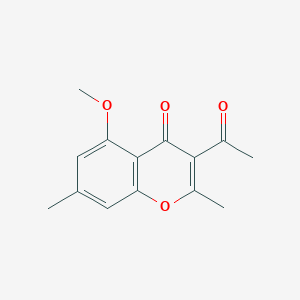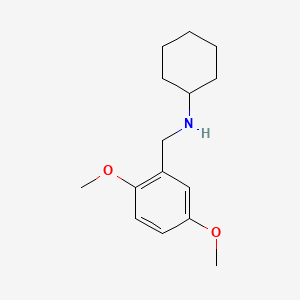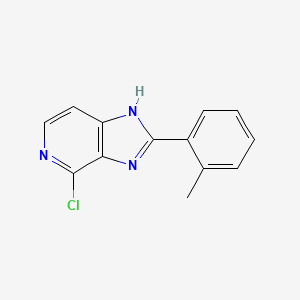
4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlor-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridin ist eine heterocyclische Verbindung, die eine einzigartige Imidazo-Pyridin-Struktur aufweist. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in der Arzneimittelentwicklung von großem Interesse in der pharmazeutischen Chemie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Chlor-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridin umfasst typischerweise die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 2-Chlor-3-nitropyridin mit 2-Methylphenylamin in Gegenwart einer Base, gefolgt von Reduktions- und Cyclisierungsschritten.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Verwendung fortschrittlicher katalytischer Systeme und Durchflussreaktoren, um die Effizienz des Syntheseprozesses zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
4-Chlor-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann zu den entsprechenden N-Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können Nitrogruppen in Amine umwandeln.
Substitution: Halogensubstitutionsreaktionen können verschiedene Substituenten an der Chlorposition einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Palladium auf Kohlenstoff (Pd/C) und Wasserstoffgas werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen beinhalten typischerweise Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von N-Oxiden.
Reduktion: Bildung von Aminen.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
4-Chlor-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht wegen seines Potenzials als Enzyminhibitor und seiner Wechselwirkungen mit biologischen Makromolekülen.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und als Vorstufe für verschiedene chemische Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Chlor-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen wie Enzymen oder Rezeptoren. Es kann die Enzymaktivität hemmen, indem es an die aktive Stelle bindet, oder die Rezeptorfunktion modulieren, indem es als Agonist oder Antagonist wirkt. Die genauen Pfade und Ziele hängen vom jeweiligen biologischen Kontext und den strukturellen Merkmalen der Verbindung ab.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Chlor-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyrimidin: Ähnliche Struktur, aber mit einem Pyrimidinring.
2-(2-Methylphenyl)-1H-imidazo(4,5-c)pyridin: Fehlt der Chlorsubstituent.
4-Brom-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridin: Brom anstelle von Chlor.
Einzigartigkeit
4-Chlor-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridin ist aufgrund seines spezifischen Chlorsubstituenten einzigartig, der seine Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein der Chlorgruppe kann die Fähigkeit der Verbindung verbessern, an Halogenbindungen teilzunehmen und ihre pharmakokinetischen Eigenschaften beeinflussen.
Eigenschaften
CAS-Nummer |
75007-97-5 |
|---|---|
Molekularformel |
C13H10ClN3 |
Molekulargewicht |
243.69 g/mol |
IUPAC-Name |
4-chloro-2-(2-methylphenyl)-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C13H10ClN3/c1-8-4-2-3-5-9(8)13-16-10-6-7-15-12(14)11(10)17-13/h2-7H,1H3,(H,16,17) |
InChI-Schlüssel |
YSOQEAQEFGJKDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=NC3=C(N2)C=CN=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



